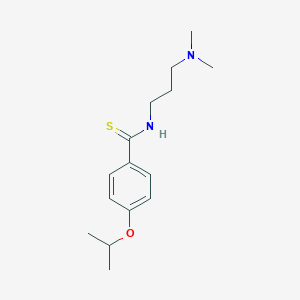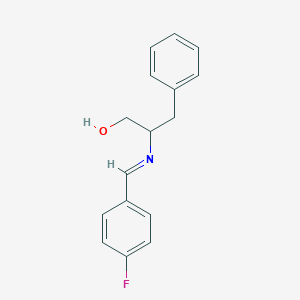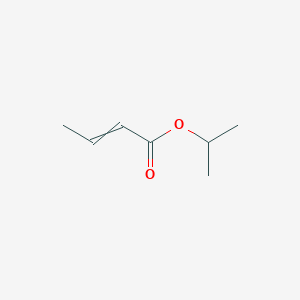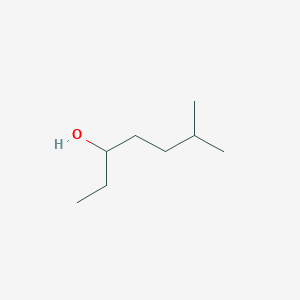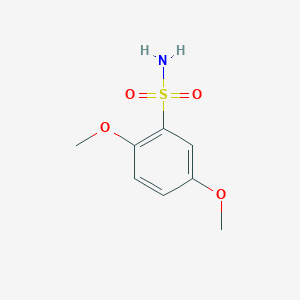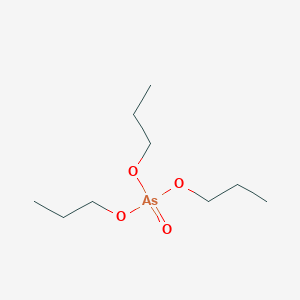
Tripropyl arsenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripropyl arsenate (TPA) is an organoarsenic compound that has been widely used in the past as an insecticide and herbicide. However, due to its toxic nature, it has been banned in many countries. Despite this, TPA continues to be a subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. In
Mécanisme D'action
The mechanism of action of Tripropyl arsenate is not fully understood. However, studies have shown that Tripropyl arsenate can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the transmission of nerve impulses and their inhibition can lead to neurological effects.
Effets Biochimiques Et Physiologiques
Tripropyl arsenate has been shown to have toxic effects on various organs and systems in the body. Studies have shown that Tripropyl arsenate can cause oxidative stress, which can lead to damage to cells and tissues. Tripropyl arsenate has also been shown to affect the liver, kidneys, and reproductive system. In addition, Tripropyl arsenate has been shown to have neurotoxic effects, which can lead to symptoms such as tremors, convulsions, and paralysis.
Orientations Futures
There are several future directions for scientific research on Tripropyl arsenate. In medicine, further studies are needed to explore the potential use of Tripropyl arsenate as a cancer therapy. In agriculture, studies are needed to determine the optimal dosage and application methods for Tripropyl arsenate as a plant growth regulator. In environmental science, studies are needed to explore the potential use of Tripropyl arsenate in the remediation of contaminated soils and water. In addition, further studies are needed to fully understand the mechanism of action of Tripropyl arsenate and its effects on the body.
Conclusion
In conclusion, Tripropyl arsenate is a toxic organoarsenic compound that has been widely used as an insecticide and herbicide. Despite its toxic nature, Tripropyl arsenate continues to be a subject of scientific research due to its potential applications in various fields. Further studies are needed to fully understand the mechanism of action of Tripropyl arsenate and its effects on the body, as well as to explore its potential applications in medicine, agriculture, and environmental science.
Avantages Et Limitations Des Expériences En Laboratoire
Tripropyl arsenate has several advantages for use in lab experiments. It is stable and easy to handle, and its effects can be easily measured. However, Tripropyl arsenate also has several limitations. It is highly toxic and can pose a risk to researchers, and its use is heavily regulated in many countries.
Méthodes De Synthèse
Tripropyl arsenate can be synthesized by reacting arsenic trioxide with propyl alcohol in the presence of a catalyst, such as sulfuric acid. The reaction produces Tripropyl arsenate and water. The purity of the Tripropyl arsenate can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Tripropyl arsenate has been studied for its potential applications in various fields of scientific research. In medicine, Tripropyl arsenate has been investigated for its anticancer properties. Studies have shown that Tripropyl arsenate can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. In agriculture, Tripropyl arsenate has been studied for its potential use as a plant growth regulator. Tripropyl arsenate has been shown to increase the yield of crops such as rice and soybeans. In environmental science, Tripropyl arsenate has been studied for its potential use in the remediation of contaminated soils and water.
Propriétés
Numéro CAS |
15606-96-9 |
|---|---|
Nom du produit |
Tripropyl arsenate |
Formule moléculaire |
C9H21AsO4 |
Poids moléculaire |
268.18 g/mol |
Nom IUPAC |
tripropyl arsorate |
InChI |
InChI=1S/C9H21AsO4/c1-4-7-12-10(11,13-8-5-2)14-9-6-3/h4-9H2,1-3H3 |
Clé InChI |
PXCOPPYGVRUBLY-UHFFFAOYSA-N |
SMILES |
CCCO[As](=O)(OCCC)OCCC |
SMILES canonique |
CCCO[As](=O)(OCCC)OCCC |
Autres numéros CAS |
15606-96-9 |
Synonymes |
Arsenic acid tripropyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



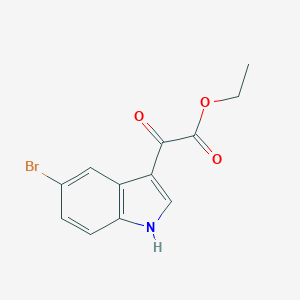
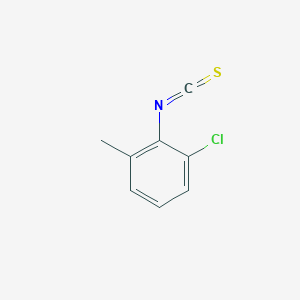
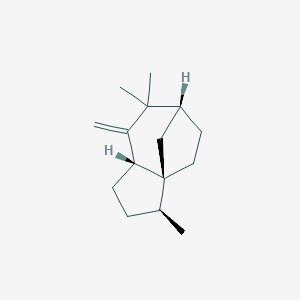
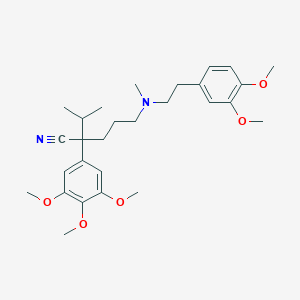
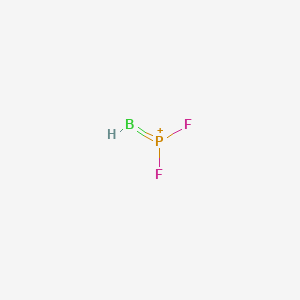
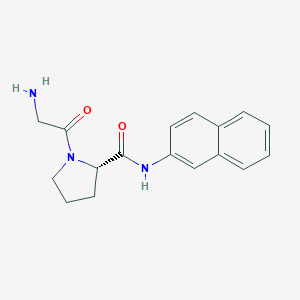
![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)
